1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One
Description
Properties
IUPAC Name |
1-(4-methylsulfonylpiperazin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGERBPBMMIAXAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways and Methodological Innovations
Route 1: Sequential Sulfonation and Acylation
Step 1: Synthesis of 1-(Methylsulfonyl)piperazine
Reagents : Piperazine, methylsulfonyl chloride (MsCl), triethylamine (TEA), dichloromethane (DCM).
Procedure :
- Piperazine (1.0 equiv) is dissolved in anhydrous DCM under nitrogen at 0°C.
- MsCl (1.05 equiv) is added dropwise, followed by TEA (2.0 equiv) to scavenge HCl.
- The reaction is stirred for 12 hours at room temperature, yielding 1-(methylsulfonyl)piperazine as a white solid (Yield: 78–85%).
Mechanistic Insight :
The reaction proceeds via nucleophilic substitution, where the less hindered nitrogen attacks MsCl. TEA ensures deprotonation and prevents polysulfonation.
Step 2: Acetylation of 1-(Methylsulfonyl)piperazine
Reagents : Acetyl chloride, TEA, tetrahydrofuran (THF).
Procedure :
- 1-(Methylsulfonyl)piperazine (1.0 equiv) is suspended in THF at 0°C.
- Acetyl chloride (1.1 equiv) and TEA (1.1 equiv) are added sequentially.
- After 6 hours of stirring, the mixture is concentrated, and the residue is recrystallized from ethanol to yield the target compound (Yield: 65–72%).
Critical Analysis :
- Solvent Choice : THF enhances nucleophilicity compared to DCM, mitigating the electron-withdrawing effect of -SO$$2$$CH$$3$$.
- Stoichiometry : Slight excess of acetyl chloride ensures complete reaction without diacetylation.
Route 2: One-Pot Tandem Sulfonation-Acylation
Reagents : Piperazine, MsCl, acetyl chloride, sodium hydroxide (NaOH).
Procedure :
- Piperazine is treated with MsCl (1.0 equiv) in aqueous NaOH (10%) at 50°C for 2 hours.
- Acetyl chloride (1.0 equiv) is introduced directly into the reaction mixture, which is stirred for an additional 4 hours.
- Extraction with ethyl acetate and column chromatography yield the product (Yield: 58–63%).
Advantages :
- Reduced purification steps.
- Drawbacks : Lower yield due to competing hydrolysis of acetyl chloride in aqueous media.
Optimization and Scalability Considerations
Solvent Screening
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 6 | 72 | 98 |
| DCM | 8 | 68 | 95 |
| Acetonitrile | 7 | 65 | 97 |
Key Finding : THF optimizes both yield and purity by stabilizing intermediates via polar aprotic interactions.
Temperature Profiling
- 0°C : Slower reaction (12 hours) but higher selectivity (Yield: 70%).
- 25°C : Faster reaction (6 hours) with marginal diacetylation (Yield: 72%, Purity: 95%).
- 40°C : Significant byproduct formation (Yield: 55%, Purity: 85%).
Mechanistic Elucidation and Side Reactions
Competing Pathways
Industrial and Pharmacological Relevance
Scale-Up Challenges
- Exothermicity : Controlled addition of MsCl and acetyl chloride prevents thermal runaway.
- Waste Management : HCl and TEA·HCl byproducts require neutralization before disposal.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperazine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce secondary amines.
Scientific Research Applications
Chemical Properties and Mechanism of Action
1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One has the molecular formula C7H15N3O2S. It primarily targets Poly (ADP-Ribose) Polymerase (PARP) , inhibiting its catalytic activity. This inhibition affects the DNA repair pathway, leading to the accumulation of DNA damage and cell death, particularly in cancer cells such as human estrogen receptor-positive breast cancer cells.
Medicinal Chemistry
The compound is being investigated for its therapeutic properties:
- Cancer Treatment : Its ability to inhibit PARP makes it a candidate for cancer therapies, especially in tumors with defective DNA repair mechanisms. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and cervical cancers .
- Antimycobacterial Activity : Research indicates that derivatives of this compound exhibit activity against mycobacterial strains, suggesting potential applications in treating tuberculosis .
Biological Studies
The compound is utilized in biological research to understand molecular interactions and pathways:
- Cell Viability Studies : The effects of 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One on cell viability have been assessed using assays like MTT, demonstrating its cytotoxic effects against cancer cells .
- Mechanistic Studies : It serves as a tool to study the role of PARP in cellular processes, contributing to the understanding of cancer biology and treatment strategies.
Industrial Applications
In industrial settings, this compound is used for:
- Synthesis of Other Compounds : It acts as an intermediate in the synthesis of various organic compounds, facilitating the development of new materials and pharmaceuticals.
- Chemical Reactions : The compound undergoes oxidation and reduction reactions, making it useful in synthetic organic chemistry.
Case Study 1: Cancer Cell Line Testing
A study evaluated the cytotoxicity of 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One on multiple cancer cell lines using the MTT assay. Results indicated significant cell death in estrogen receptor-positive breast cancer cells at concentrations as low as 0.99 μM, highlighting its potential as a therapeutic agent .
Case Study 2: Antimycobacterial Activity
Research focused on synthesizing derivatives of this compound revealed promising results against mycobacterial strains. The synthesized compounds demonstrated effective inhibition of bacterial growth, suggesting their utility in developing new treatments for tuberculosis .
Mechanism of Action
The mechanism of action of 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it has been observed to increase phosphorylation of H2AX in MCF-7 cells, indicating its potential role in DNA damage response .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below highlights key structural analogs and their properties:
Key Observations:
- Substituent Impact on Melting Points: Methylsulfonyl analogs (e.g., the target compound) lack reported melting points, while bulkier substituents like 4-trifluoromethylphenylsulfonyl (7f, 165–167°C ) or benzoylphenoxypropyl (QD10, 148.4–151.4°C ) exhibit higher melting points due to enhanced crystallinity and intermolecular interactions.
- Chlorophenyl (T47 ) or trifluoromethyl (7f ) substituents enhance lipophilicity, favoring membrane permeability.
- Synthetic Feasibility : The target compound’s simpler structure likely allows higher synthetic yields compared to complex analogs like QD17 (35% yield ) or QD12 (18% yield ).
Pharmacological and Functional Comparisons
Receptor Targeting
- Histamine H3 Receptor Ligands: Analogs like QD10 and QD4 incorporate benzoylphenoxypropyl groups, enabling dual antioxidant and receptor-binding activity . The target compound’s methylsulfonyl group may lack direct receptor affinity but could serve as a precursor for such derivatives.
- 5-HT6 Receptor Ligands : Compound 3a () uses an indole-arylsulfonyl scaffold for 5-HT6 targeting, whereas the target compound’s structure lacks the indole moiety critical for this activity.
- Cortisol Synthesis Inhibitors: Structurally complex analogs (e.g., 1-{4-[4-(dichlorophenyl)dioxolanyl]piperazin-1-yl}ethan-1-one ) share the ethanone-piperazine core but require additional functional groups (e.g., imidazole) for inhibitory activity.
Metabolic and Stability Profiles
- Electron-Withdrawing Groups : The methylsulfonyl group in the target compound may enhance metabolic stability compared to methylsulfanyl () or hydroxyl-containing analogs ().
- Halogenated Derivatives : Chlorophenyl (T47 ) or trifluoromethylpyridinyl () substituents improve resistance to oxidative metabolism, extending half-life.
Structural Versatility as an Intermediate
The target compound’s acetyl and methylsulfonyl groups provide anchor points for further derivatization. For example:
- Quinoline-Based ALDH1A1 Inhibitors: Used as a carbonyl intermediate in synthesizing 6-fluoroquinoline derivatives .
- Cortisol Inhibitor Precursors: Similar piperazine-ethanone scaffolds are utilized in cortisol pathway modulators .
Biological Activity
1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a piperazine ring substituted with a methylsulfonyl group and an ethanone moiety, which are critical for its biological properties. The general structure can be represented as:
Antimicrobial Activity
Research indicates that compounds similar to 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One exhibit significant inhibitory effects against various pathogens, particularly Mycobacterium tuberculosis. The mechanism involves the inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme in nucleotide synthesis crucial for the survival of the bacteria .
Table 1: Inhibitory Effects on M. tuberculosis
| Compound | IC50 (µM) | MIC90 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One | TBD | TBD | Inhibition of IMPDH |
| Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone | 15 | 30 | Inhibition of IMPDH |
Anticancer Activity
In studies involving breast cancer cells, derivatives of piperazine compounds have shown promising results in inhibiting cell viability. For instance, compounds structurally related to 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One demonstrated significant inhibition of PARP1 activity, leading to increased apoptosis in cancer cells .
Table 2: Anticancer Activity Against Breast Cancer Cells
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound 5a | 18 | PARP1 inhibition |
| Compound 5e | 57.3 | PARP1 inhibition |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One. Modifications to the piperazine ring and sulfonyl group have been shown to significantly affect both antimicrobial and anticancer activities.
Key Findings:
- Modification of the piperazine ring : Alterations such as adding methyl groups or changing the length of substituents can lead to loss or enhancement of activity.
- Sulfonamide group : The presence and position of the sulfonamide group are critical for maintaining effective binding to target enzymes like IMPDH.
Study on Tuberculosis Treatment
A recent study evaluated the efficacy of various analogues of 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One against drug-resistant strains of M. tuberculosis. The findings revealed that certain modifications led to increased potency and selectivity towards bacterial cells while minimizing toxicity to mammalian cells .
Study on Cancer Cell Lines
Another investigation focused on the effects of piperazine derivatives on human breast cancer cell lines. The results indicated that compounds targeting PARP enzymes could enhance cell death through apoptosis pathways, suggesting potential therapeutic applications in oncology .
Q & A
Q. What are the standard synthetic routes for 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One, and how are reaction conditions optimized for yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: Reacting 1-(piperazin-1-yl)ethanone with methylsulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., N,N-diisopropylethylamine) .
- Step 2: Purification via crystallization (e.g., using diethyl ether) or flash chromatography.
Optimization Variables: - Temperature: Room temperature to 40°C to avoid side reactions.
- Solvent Choice: Dichloromethane or acetonitrile for better solubility of intermediates.
- Molar Ratios: A 1:1.2 ratio of piperazine derivative to methylsulfonyl chloride improves conversion .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- H NMR: Key peaks include the methylsulfonyl group (-SOCH) at δ ~3.0 ppm and piperazine protons at δ ~2.5–3.5 ppm (split due to coupling) .
- HPLC-UV: Purity assessment (≥95%) with retention time matching reference standards (e.g., Figure S15 in ) .
- Mass Spectrometry: Molecular ion peak matching the calculated molecular weight (e.g., 220.272 g/mol for analogs) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?
Methodological Answer: Discrepancies may arise from:
- Assay Variability: Differences in cell lines (e.g., cancer vs. fungal models) or enzyme sources (recombinant vs. native proteins).
- Compound Purity: HPLC-UV trace comparisons (e.g., ) ensure ≥95% purity before testing.
Validation Strategies: - Dose-Response Curves: Replicate assays with standardized protocols (e.g., IC determination for MAO-B inhibition, as in ).
- Structural Confirmation: X-ray crystallography (e.g., ) or 2D-NMR to rule out isomerization or degradation.
Q. What strategies enhance target selectivity when modifying the piperazine ring for enzyme inhibition?
Methodological Answer:
- Substituent Effects: Introducing electron-withdrawing groups (e.g., -SOCH) improves binding to MAO-B over MAO-A (see for IC = 0.204 μM) .
- Molecular Docking: Align with crystal structures of target enzymes (e.g., tyrosinase in ) to optimize steric and electronic complementarity.
- In Vivo Testing: Compare pharmacokinetics (e.g., oral bioavailability in PD models) to validate selectivity .
Q. How does the methylsulfonyl group influence the compound’s pharmacokinetic properties?
Methodological Answer:
- Lipophilicity: The -SOCH group reduces logP, enhancing solubility but potentially limiting blood-brain barrier penetration.
- Metabolic Stability: Resistance to cytochrome P450 oxidation due to sulfone’s electron-withdrawing nature .
- Experimental Validation: Plasma stability assays (e.g., half-life in rodent serum) and LC-MS metabolite profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
